molecular formula C5H10N2O3 B6598192 methyl 3-(carbamoylamino)propanoate CAS No. 18019-23-3

methyl 3-(carbamoylamino)propanoate

Cat. No.: B6598192
CAS No.: 18019-23-3
M. Wt: 146.14 g/mol
InChI Key: UFAMKVNXXZQVNE-UHFFFAOYSA-N
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Description

Methyl 3-(carbamoylamino)propanoate is an organic compound with the molecular formula C5H10N2O3 and a molecular weight of 146.14 g/mol . It is a derivative of propanoic acid and is characterized by the presence of a carbamoylamino group attached to the third carbon of the propanoate chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(carbamoylamino)propanoate can be synthesized through various synthetic routes. One common method involves the reaction of methyl acrylate with urea under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(carbamoylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 3-(carbamoylamino)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(carbamoylamino)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl propanoate: A simpler ester with the formula C4H8O2.

    Methyl 3-aminopropanoate: Similar structure but with an amino group instead of a carbamoylamino group.

    Ethyl 3-(carbamoylamino)propanoate: An ethyl ester variant of the compound.

Uniqueness

Methyl 3-(carbamoylamino)propanoate is unique due to the presence of the carbamoylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be suitable .

Properties

IUPAC Name

methyl 3-(carbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-10-4(8)2-3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAMKVNXXZQVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285219
Record name β-Alanine, N-carbamoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18019-23-3
Record name β-Alanine, N-carbamoyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18019-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Alanine, N-carbamoyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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